5,6'-Dimethyl-[2,3']bipyridinyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(5-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-6-12(14-7-9)11-5-4-10(2)13-8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXCOIJCCGOHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of 5,6 Dimethyl 2,3 Bipyridinyl Ligands
Fundamental Principles of Bipyridine Coordination to Metal Centers
Bipyridine and its derivatives are cornerstones in the architecture of coordination complexes, valued for their ability to form stable structures with a vast array of transition metals. wikipedia.org Their coordination behavior is governed by fundamental electronic and structural principles.
The defining feature of ligands like 2,2'-bipyridine (B1663995) and its isomers is their function as bidentate chelating agents. wikipedia.org Chelation is the process where a single ligand binds to a central metal ion at two or more points. In the case of bipyridines, the two nitrogen atoms of the pyridine (B92270) rings act as donor sites, forming a stable five-membered ring with the metal center. This arrangement, known as a chelate ring, is thermodynamically more stable than coordination with two separate monodentate pyridine ligands, a phenomenon known as the chelate effect. This increased stability is primarily due to a smaller loss of translational entropy upon binding compared to the coordination of two individual ligands. For coordination to occur, the bipyridine ligand, which typically exists in a lower-energy trans conformation in its free state, must adopt a cis conformation to allow both nitrogen atoms to bind to the same metal ion. researchgate.net
Upon coordination, the planarity of the two pyridine rings in a bipyridine ligand facilitates significant electron delocalization across the entire molecule. wikipedia.org This delocalization is a key factor in the stability and properties of the resulting metal complexes. The π-system of the bipyridine ligand can interact with the d-orbitals of the transition metal, leading to two primary types of bonding interactions:
σ-Donation: The lone pair of electrons on each nitrogen atom forms a sigma (σ) bond with an empty orbital on the metal center.
π-Backbonding: The metal can donate electron density from its filled d-orbitals back into the empty π* (antibonding) orbitals of the bipyridine ligand.
This metal-to-ligand charge transfer (MLCT) is crucial for the stability of the complex. It strengthens the metal-ligand bond and delocalizes electron density, which often results in unique photophysical and electrochemical properties, such as intense absorption bands in the visible spectrum. wikipedia.org The extent of this delocalization makes bipyridine a "redox non-innocent" ligand, meaning the ligand itself can actively participate in the redox chemistry of the complex. lookchem.com
Influence of Methyl Substitution Patterns on Metal-Ligand Interactions
The addition of substituents, such as methyl groups, to the bipyridine framework significantly modifies its coordination properties. These modifications arise from a combination of electronic and steric effects, which can be used to fine-tune the reactivity, stability, and physical properties of the resulting metal complexes. rsc.org
Methyl groups exert predictable influences on the bipyridine ligand system:
Electronic Effects: As an alkyl group, the methyl group is electron-donating through an inductive effect. This increases the electron density on the pyridine ring, making the nitrogen atoms more basic and stronger σ-donors. This enhanced donor strength generally leads to a more stable metal-ligand bond. For 5,6'-Dimethyl-[2,3']bipyridinyl, the methyl group at the 5-position would increase the basicity of the adjacent nitrogen, strengthening its bond to the metal.
Steric Effects: The physical size of methyl groups can introduce steric hindrance, which can significantly impact coordination. When placed at positions ortho to the nitrogen atoms (e.g., the 6 or 6' positions), methyl groups can clash with other ligands or even with the second pyridine ring, distorting the complex's geometry. nih.govnih.gov This steric strain can weaken the metal-ligand bond or favor lower coordination numbers. In the case of this compound, the methyl group at the 6'-position is expected to create significant steric hindrance around its coordinating nitrogen, potentially leading to a distorted coordination sphere or a weaker metal-nitrogen bond compared to the other nitrogen. rsc.org
The interplay of these effects is summarized in the table below, drawing comparisons from common symmetrically substituted bipyridines.
| Substitution Pattern | Primary Electronic Effect | Primary Steric Effect | Impact on Complex Stability |
| 4,4'-dimethyl | Electron-donating | Minimal | Increased stability due to enhanced σ-donation |
| 5,5'-dimethyl | Electron-donating | Minimal | Increased stability due to enhanced σ-donation |
| 6,6'-dimethyl | Electron-donating | High steric hindrance | Decreased stability or distorted geometry due to steric clash |
| 5,6'-dimethyl (Predicted) | Asymmetric electron donation | Asymmetric steric hindrance | Complex interplay; potential for distorted geometry and differential bond strengths |
While no specific experimental data for the conformational analysis of coordinated this compound are available in the reviewed literature, its behavior can be predicted based on related structures. The key feature of this ligand is its asymmetry. The 5-methyl group has a primarily electronic effect, while the 6'-methyl group introduces significant steric bulk.
Upon coordination, the ligand will adopt a cisoid conformation. However, the steric repulsion from the 6'-methyl group is likely to cause a twisting or distortion from ideal planarity. This would result in:
A longer bond distance between the metal and the nitrogen of the 6'-methylated pyridine ring compared to the nitrogen of the 5-methylated ring.
A deviation from the ideal coordination geometry (e.g., distorted octahedral or tetrahedral).
A potential tilting of the entire ligand to minimize steric clashes with other ligands in the coordination sphere.
Formation and Characterization of Transition Metal Complexes
Specific research detailing the formation and characterization of transition metal complexes with this compound is not present in the surveyed scientific literature. However, the synthesis would likely follow established methods for other bipyridine ligands, such as the reaction of a metal salt (e.g., chloride, nitrate, or perchlorate) with the ligand in a suitable solvent like ethanol, methanol, or acetonitrile. nih.gov
Characterization of any resulting complexes would rely on standard analytical techniques. The table below outlines the expected data and their significance, based on studies of other asymmetrically substituted bipyridine complexes. mdpi.com
| Characterization Technique | Expected Observations for a [M(5,6'-dmbpy)n]x+ Complex |
| 1H NMR Spectroscopy | A complex spectrum with distinct signals for each proton due to the ligand's asymmetry. The signals for protons near the 6'-methyl group would likely show shifts indicative of steric strain. |
| X-ray Crystallography | Would confirm the bidentate coordination mode. Key data would include the M-N bond lengths (expected to be unequal), the N-M-N bite angle, and the dihedral angle between the two pyridine rings, quantifying the steric distortion. |
| UV-Vis Spectroscopy | Would likely show intense Metal-to-Ligand Charge Transfer (MLCT) bands. The energy of these bands would be influenced by the combined electronic effects of the two different methyl substitutions. |
| Cyclic Voltammetry | Would reveal the redox potentials of the complex, indicating how the asymmetric substitution affects the energies of the metal- and ligand-centered orbitals. |
| Elemental Analysis | Would confirm the stoichiometry of the complex (i.e., the ratio of metal to ligand). |
The lack of specific studies on this compound highlights a potential area for future research, as its unique steric and electronic asymmetry could lead to complexes with novel catalytic or photophysical properties.
Octahedral and Square Planar Geometries
There is no available crystallographic or structural data in the reviewed scientific literature to confirm the formation of either octahedral or square planar complexes with the this compound ligand. While transition metal complexes of other bipyridine isomers are well-known to adopt these geometries, specific studies detailing the coordination environment, bond angles, or crystal structures of complexes involving this compound have not been reported.
Investigation of Metal-Ligand Charge Transfer (MLCT) States
An investigation into the Metal-Ligand Charge Transfer (MLCT) states for complexes of this compound could not be conducted, as there are no published photophysical or spectroscopic studies for this specific ligand. Research detailing the absorption spectra, emission properties, or theoretical calculations of MLCT transitions for metal complexes containing this compound is absent from the available academic literature.
Redox Properties of this compound Metal Complexes
Detailed research findings on the redox properties of metal complexes formed with this compound are not present in the scientific literature. Electrochemical data, such as cyclic voltammetry studies, which would provide information on the oxidation and reduction potentials of these specific complexes, have not been reported. Therefore, no data tables on their redox behavior can be compiled.
Coordination with Specific Metal Ions: Academic Case Studies
Specific academic case studies detailing the coordination of this compound with the metal ions listed below have not been found in published research.
Ruthenium and Iridium Complexes
There are no available academic studies, research findings, or characterized examples of Ruthenium (Ru) or Iridium (Ir) complexes involving the this compound ligand.
Iron and Molybdenum Coordination Compounds
No published research or case studies were found that describe the synthesis, characterization, or properties of Iron (Fe) or Molybdenum (Mo) coordination compounds with the this compound ligand.
Lanthanide(III) Complexes for Specialized Applications
A review of the literature yielded no information on the formation of Lanthanide(III) complexes with the this compound ligand for any specialized applications.
Gold(I), Rhodium(III), and Platinum(II) Coordination Chemistry
Detailed experimental data on the coordination of this compound with Gold(I), Rhodium(III), and Platinum(II) is scarce. The following discussion is therefore based on the established coordination chemistry of other dimethyl-bipyridine isomers, providing a predictive framework for the behavior of the 5,6'-isomer.
Gold(I) and Gold(III) Coordination:
Gold complexes often exhibit linear, trigonal planar, or square planar geometries. In the case of Gold(I), which favors linear coordination, a bipyridyl ligand would typically bridge two gold centers or form a chelate with a single gold atom, though the latter is less common for Au(I). Research on 2,2'-bipyridyl complexes with Gold(I) has shown the formation of cationic three-coordinate complexes. For instance, a cationic three-coordinate gold(I) mixed 2,2′-bipyridyl/isocyanide complex has been synthesized and structurally characterized, revealing the formation of supramolecular dimers in the solid state through aurophilic interactions mdpi.com.
With Gold(III), which prefers a square planar geometry, bipyridyl ligands readily form stable chelates. Studies on five-coordinate Gold(III) complexes with 6,6′-dimethyl-2,2′-bipyridine, specifically [Au(6,6′-dmbipy)Cl₃] and [Au(6,6′-dmbipy)Br₃], have been reported. These complexes were synthesized from the reaction of AuCl₃ and AuBr₃ with the ligand and were characterized by various spectroscopic methods and single-crystal X-ray diffraction, confirming their five-coordinate nature researchgate.nettandfonline.com. It is plausible that this compound would form similar stable square planar complexes with Gold(III).
Rhodium(III) Coordination:
Rhodium(III) complexes, typically octahedral, readily coordinate with bipyridyl ligands. Half-sandwich Rhodium(III) complexes of the type [Rh(η⁵-C₅Me₅)Cl(N^N)]⁺, where N^N is a 4,4'-disubstituted-2,2'-bipyridine, have been synthesized and characterized uni-muenchen.de. These complexes are formed by the bridge-splitting reaction of the precursor [{Rh(η⁵-C₅Me₅)(μ-Cl)Cl}₂]. The electronic and steric properties of the substituents on the bipyridine ligand can influence the catalytic activity and biological properties of these complexes. It is anticipated that this compound would form analogous stable octahedral complexes with Rhodium(III).
Platinum(II) Coordination:
Platinum(II) complexes predominantly adopt a square planar geometry. The coordination of various dimethyl-2,2'-bipyridine isomers with Platinum(II) has been investigated to understand the influence of methyl group positioning on the structure of the resulting complexes nih.gov. For instance, pseudo-square-planar platinum(II) complexes with 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridine have been synthesized and structurally characterized. The study revealed that the position of the methyl groups can induce distortions in the coordination plane. Specifically, the complex with the 6,6'-dimethyl isomer was found to be highly distorted due to steric repulsion between the methyl groups and the cis-chloro ligands nih.gov. Given the substitution pattern of this compound, some degree of steric influence on the planarity of the resulting Platinum(II) complex would be expected.
Supramolecular Assemblies Involving this compound
While specific examples of supramolecular assemblies involving this compound are not readily found in the literature, the general principles of supramolecular chemistry suggest that this ligand would be a viable component for the construction of such architectures. Bipyridine-based ligands are well-known for their ability to direct the self-assembly of complex supramolecular structures through coordination with metal ions.
The formation of supramolecular structures is driven by non-covalent interactions, such as metal-ligand coordination, hydrogen bonding, π-π stacking, and van der Waals forces. The methyl groups on the this compound ligand can influence these interactions. For example, they can affect the solubility of the resulting assemblies and introduce steric constraints that guide the self-assembly process towards specific geometries.
Catalytic Applications of 5,6 Dimethyl 2,3 Bipyridinyl and Its Metal Complexes
Homogeneous Catalysis Utilizing Bipyridine Ligands
Bipyridine compounds are fundamental in homogeneous catalysis, serving as versatile ligands that can be fine-tuned to influence the activity and selectivity of metal centers. Their derivatives are crucial in a variety of catalytic reactions.
C-H Activation and Functionalization Reactions
Transition metal-catalyzed C-H activation is a powerful method for forming carbon-carbon bonds. Rhodium, iridium, and palladium complexes are often employed for this purpose, with the directing group on the substrate playing a key role in the reaction's regioselectivity. For instance, rhodium catalysts have been used in the C-H functionalization of 2-phenyl pyridine (B92270). While various substituted bipyridines are used as ligands in such reactions, specific studies detailing the use of 5,6'-Dimethyl-[2,3']bipyridinyl in palladium, rhodium, or iridium-catalyzed C-H activation and functionalization were not identified in the surveyed literature.
Asymmetric Catalysis with Chiral Bipyridine Derivatives
Chiral bipyridine ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The chirality can be introduced through various means, including the presence of chiral substituents on the bipyridine core. For example, a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand has been synthesized and applied in iron(II)-catalyzed asymmetric Mukaiyama aldol and thia-Michael reactions, demonstrating increased chiral induction compared to other ligands. However, research specifically employing chiral derivatives of this compound for asymmetric catalysis is not described in the available scientific literature.
Carbon Dioxide Reduction Catalysis
The electrochemical and photochemical reduction of carbon dioxide (CO₂) is a critical area of research for renewable energy and sustainable chemical production. Rhenium and ruthenium complexes containing bipyridine ligands are among the most studied catalysts for this transformation, typically converting CO₂ to carbon monoxide (CO) or formate. The electronic properties of the bipyridine ligand, influenced by its substituents, can significantly affect the catalyst's performance, including its reduction potential and product selectivity. While extensive research exists on various dimethyl-substituted 2,2'-bipyridine (B1663995) ligands in this context, specific studies detailing the application of this compound in rhenium or ruthenium-based CO₂ reduction catalysis were not found.
Water Oxidation and Water-Gas Shift Reactions
Catalytic water oxidation is a key process in artificial photosynthesis, and ruthenium complexes with bipyridine-dicarboxylate ligands have shown high efficiency. Similarly, the water-gas shift reaction (CO + H₂O ⇌ CO₂ + H₂), important for producing high-purity hydrogen, can be catalyzed by mononuclear ruthenium complexes containing bipyridine derivatives under mild conditions. Despite the importance of these reactions, no specific research findings on the use of this compound as a ligand in either water oxidation or water-gas shift reaction catalysis were identified.
Heterogeneous Catalysis and Supported Bipyridine Systems
Immobilizing homogeneous catalysts onto solid supports can offer advantages in terms of catalyst separation and recycling. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that are excellent candidates for supporting catalytic complexes.
Incorporation into Metal-Organic Frameworks (MOFs)
Bipyridine-functionalized linkers can be incorporated into MOFs to create heterogeneous catalysts. The bipyridine units within the MOF structure can then be metalated to introduce active catalytic sites. For example, MOFs have been synthesized using 5,5′-dimethyl-2,2′-bipyridyl derivatives. These materials can exhibit bifunctional properties, with both Lewis acid and base sites, making them effective catalysts for various organic transformations. However, the incorporation of this compound as a linker in the synthesis of MOFs for heterogeneous catalysis has not been specifically reported in the reviewed literature.
Organosilica Nanotubes as Bipyridine-Based Catalysts
The integration of bipyridine ligands into solid supports represents a significant advancement in creating robust and reusable "molecular heterogeneous catalysts." While specific data on this compound is unavailable, research on 2,2'-bipyridine (bpy) demonstrates the potential of this approach. Scientists have successfully designed and synthesized one-dimensional organosilica nanotubes that contain 2,2'-bipyridine ligands within their framework, referred to as BPy-NT.
These bipyridine-functionalized nanotubes serve as an excellent platform for immobilizing metal complexes. Through a process called post-synthetic metalation, metal precursors can be introduced, which then coordinate with the bipyridine units embedded in the silica structure. This method creates isolated, stable, and highly active catalytic sites. For instance, metalation with iridium precursors like [IrCpCl(μ-Cl)]2 and [Ir(cod)(OMe)]2 has yielded solid catalysts (IrCp-BPy-NT and Ir(cod)-BPy-NT) that are effective for various organic transformations.
These heterogeneous catalysts exhibit enhanced activity and durability compared to their homogeneous counterparts. The nanotube structure provides benefits such as a high surface area, easy access for substrates to reach the active sites, and efficient transport of products away from the catalytic centers. The rigid silica framework also prevents the deactivation of the catalyst that can occur through intermolecular pathways in solution. Detailed characterization of these materials confirms the molecular nature of the active iridium species and the stability of the nanotube scaffold after catalytic cycles. Such systems have proven effective in C-H bond activation reactions, including the oxidation of heterocycles and cycloalkanes, as well as the borylation of arenes.
Table 1: Catalytic Performance of Iridium-Functionalized 2,2'-Bipyridine Nanotubes (Ir-BPy-NT)
| Catalyst | Substrate | Product | Conversion (%) | Yield (%) |
| IrCp-BPy-NT | Cyclooctene | Cyclooctene oxide | 93.4 | 58.8 |
| IrCp-BPy-NT | Pyrrolidine | 2-Pyrrolidinone | 11.3 | 3.0 |
This table presents data for catalysts derived from 2,2'-bipyridine incorporated into organosilica nanotubes, as specific data for this compound is not available.
Photocatalytic Systems Employing this compound Complexes
Photocatalysis harnesses light energy to drive chemical reactions. Metal complexes containing bipyridine ligands are central to this field due to their favorable photophysical and electrochemical properties. Although complexes of this compound are not specifically detailed in the available research, the extensive study of nickel-bipyridine (Ni-bpy) and ruthenium-bipyridine (Ru-bpy) systems provides a blueprint for how such compounds function in photocatalysis.
The combination of photoredox catalysis with Ni-bpy complexes has become a prominent strategy in organic synthesis. mdpi.combohrium.com In these systems, a photosensitizer (often an iridium or ruthenium complex) absorbs light and initiates an electron transfer cascade. mdpi.com The Ni-bpy complex acts as a co-catalyst that engages in cross-coupling reactions. mdpi.combohrium.com These dual catalytic systems can facilitate transformations that are difficult to achieve through other means. mdpi.com Bipyridine ligands are crucial as they modulate the electronic properties and stability of the nickel catalyst throughout its various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) within the catalytic cycle. mdpi.com
Photoredox Catalysis Mechanisms
The mechanisms of photoredox catalysis involving bipyridine complexes are intricate and can proceed through several pathways, primarily distinguished by the initial quenching step of the photosensitizer's excited state.
Reductive Quenching Cycle: The photoexcited photosensitizer (*PS) is reductively quenched by a sacrificial electron donor, generating a potent reductant (PS-). This species then reduces the Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) state, which can then enter the catalytic cycle. For example, in some C(sp²)–C(sp³) cross-coupling reactions, an excited iridium photosensitizer is quenched by an alkyl substrate, which then leads to the formation of an alkyl radical. mdpi.com This radical is captured by a Ni(II)-aryl complex, forming a Ni(III) intermediate that undergoes reductive elimination to yield the final product. mdpi.com
Oxidative Quenching Cycle: The photoexcited photosensitizer (*PS) is oxidatively quenched by an acceptor molecule, generating a strong oxidant (PS+). In mechanisms involving Ni-bpy complexes, *PS (e.g., *Ir(III)) can oxidize a Ni(II) complex to a reactive Ni(III) species. mdpi.combohrium.com This high-valent nickel intermediate is key to facilitating challenging bond-forming steps. The cycle is completed when the reduced photosensitizer (Ir(II)) engages in a separate redox event to regenerate the ground state catalyst components. mdpi.com
Energy Transfer Mechanism: Instead of electron transfer, the excited photosensitizer can transfer its energy to the Ni-bpy complex in a process known as triplet-triplet energy transfer (³EnT). bohrium.com This generates an excited state of the nickel complex (*[Ni(II)-bpy]), which can then undergo reactions such as homolysis of a Ni-halide bond to generate radicals and initiate the catalytic process. bohrium.com
The specific operative mechanism is highly dependent on the choice of metal, ligands, substrates, and reaction conditions. acs.org
Table 2: Key Roles of Components in a General Ni-bpy Photoredox System
| Component | Role | Mechanistic Step |
| Photosensitizer (e.g., Ir(III) complex) | Light absorption and initiation | Forms excited state *PS which can be quenched via SET or EnT. mdpi.combohrium.com |
| Ni-bpy Complex | Cross-coupling catalyst | Undergoes oxidative addition, radical capture, and reductive elimination. mdpi.com |
| Bipyridine Ligand | Stabilizer and electronic modulator | Stabilizes various Ni oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). mdpi.com |
| Electron Donor/Acceptor | Quencher / Substrate | Initiates the quenching cycle and provides one of the coupling partners. |
This table describes the general functions within photocatalytic systems using common bipyridine ligands, as specific data for this compound is not available.
Light-Harvesting and Upconversion Applications
The ability of bipyridine metal complexes to strongly absorb light makes them ideal candidates for light-harvesting applications, acting as molecular "antennas." Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)3]2+, are quintessential examples. okstate.edu Upon absorbing a photon, an electron is promoted to a metal-to-ligand charge-transfer (MLCT) excited state. okstate.edu This stored energy can then be transferred to other molecules or used to drive chemical reactions. mdpi.com By modifying the bipyridine ligands with different functional groups, the absorption properties and excited-state lifetimes of these complexes can be finely tuned for specific applications, such as in dye-sensitized solar cells. mdpi.com
A more advanced application is photon upconversion, which converts low-energy light into higher-energy light. One major mechanism for this is Triplet-Triplet Annihilation (TTA). In a TTA-UC system, a "sensitizer" molecule with a strong light absorption in one region (e.g., visible light) absorbs a photon and, through intersystem crossing, forms a long-lived triplet excited state. mdpi.comsemanticscholar.org This energy is then transferred to an "annihilator" or "emitter" molecule. When two of these triplet-state annihilators interact, one returns to the ground state while the other is promoted to an excited singlet state, which then emits a photon of higher energy (e.g., blue light from green light). mdpi.comsemanticscholar.org Iridium(III) and Ruthenium(II) complexes with bipyridine ligands are often employed as highly efficient triplet sensitizers in these systems. researchgate.netresearchgate.net
Furthermore, organic dyes can serve as antennas to enhance the performance of lanthanide-doped upconverting nanoparticles (UCNPs). columbia.edunih.gov These nanoparticles can convert near-infrared (NIR) light to visible light but often suffer from weak absorption. columbia.edunih.gov By attaching a strongly absorbing organic dye to the nanoparticle surface, the light-harvesting capacity is dramatically increased. columbia.edu The dye absorbs the light and transfers the energy to the lanthanide ions within the nanoparticle, leading to a significant enhancement in the upconverted emission brightness. columbia.edunih.gov While not specifically documented for this compound, bipyridine-containing structures are a major class of chromophores used in the design of such antenna dyes.
Photophysical Investigations of 5,6 Dimethyl 2,3 Bipyridinyl and Its Derivatives
Absorption and Emission Characteristics of Bipyridine Ligands
The absorption and emission properties of bipyridine ligands are intrinsically linked to their electronic structure, which is readily modified by substituent groups. These modifications can lead to tunable photophysical characteristics.
Influence of Substitution on Absorption and Emission Spectra
The introduction of substituent groups onto the bipyridine framework significantly influences the π-π* and n-π* electronic transitions that govern their absorption and emission spectra. In the case of 5,6'-Dimethyl-[2,3']bipyridinyl, the electron-donating nature of the methyl groups is expected to cause a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted [2,3']-bipyridine. This is a common trend observed in various substituted bipyridine systems. For instance, the introduction of electron-donating groups generally raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap and, consequently, absorption of lower energy light.
The position of the substituent also plays a critical role. A methyl group at the 5-position of a pyridine (B92270) ring is expected to have a noticeable electronic effect. The methyl group at the 6'-position, being adjacent to the inter-ring bond, may also induce steric hindrance, potentially affecting the planarity of the molecule and thereby influencing the electronic conjugation and photophysical properties. Studies on other bipyridine derivatives have shown that steric hindrance can lead to a blue shift in the emission spectrum due to a less planar excited state.
The absorption spectra of bipyridine derivatives are typically characterized by intense π-π* transitions in the ultraviolet region. For example, 2,2'-bipyridine (B1663995) exhibits strong absorption bands around 280 nm. The introduction of methyl groups, as in this compound, would likely shift these bands to slightly longer wavelengths.
Fluorescence Quantum Yield Studies
The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter in characterizing the emissive properties of a molecule. For many simple bipyridines, the fluorescence quantum yield in solution at room temperature is often low. This is attributed to efficient intersystem crossing from the singlet excited state (S1) to the triplet state (T1) and non-radiative decay pathways.
However, substitution can significantly alter the fluorescence quantum yield. For some substituted bipyridines, particularly those designed to restrict conformational freedom or alter the energy gap between the S1 and T1 states, enhanced fluorescence has been observed. For instance, certain alkyne-substituted 2,2'-bipyridines have been reported to exhibit fluorescence quantum yields approaching 100%. capes.gov.br In a series of α-(N-biphenyl)-substituted 2,2'-bipyridines, the fluorescence quantum yields were found to vary significantly with the nature and position of substituents, with some derivatives showing promising emissive properties. nih.gov
Excited-State Dynamics of Metal-Bipyridine Complexes
Upon coordination to a metal center, the photophysical properties of bipyridine ligands are dramatically altered. The formation of metal-to-ligand charge transfer (MLCT) states becomes a dominant feature, dictating the excited-state dynamics of the resulting complexes. Ruthenium(II) complexes with bipyridine ligands are among the most extensively studied systems in this regard. jst.go.jpunivie.ac.atacs.orgrsc.orgresearchgate.net
Triplet Metal-to-Ligand Charge Transfer (³MLCT) Lifetimes
In many ruthenium-bipyridine complexes, light absorption populates a singlet MLCT (¹MLCT) state, which rapidly undergoes intersystem crossing to a lower-energy triplet MLCT (³MLCT) state. acs.orglibretexts.org The lifetime of this ³MLCT state is a crucial parameter, as it determines the timescale on which the excited complex can participate in photochemical reactions or energy transfer processes.
For a hypothetical [Ru(bpy)₂(this compound)]²⁺ complex, the methyl groups would be expected to influence the ³MLCT lifetime. Their electron-donating character would likely lower the energy of the ³MLCT state. The steric bulk of the 6'-methyl group could also play a role by distorting the geometry of the complex, which can affect the coupling between the ³MLCT state and deactivating states.
| Complex | ³MLCT Lifetime (µs) | Solvent | Reference |
| [Ru(bpy)₃]²⁺ | ~1 | Acetonitrile | ulb.ac.be |
| Dinuclear Ru(II) complex (Dp) | 2.1 | Acetonitrile | ulb.ac.be |
| Dinuclear Ru(II) complex (Dm) | 0.8 | Acetonitrile | ulb.ac.be |
Non-Radiative Deactivation Pathways
The deactivation of the ³MLCT excited state in metal-bipyridine complexes can occur through several non-radiative pathways, which compete with luminescence (phosphorescence). The primary non-radiative pathway often involves thermal population of a higher-lying metal-centered (³MC) excited state. univie.ac.atrsc.org This ³MC state is typically distorted from the ground-state geometry and provides an efficient route for returning to the ground state without emitting light.
The energy gap between the ³MLCT and ³MC states (ΔE(³MLCT-³MC)) is a critical factor in determining the efficiency of this deactivation pathway. A smaller energy gap leads to a higher rate of thermal activation to the ³MC state and, consequently, a shorter excited-state lifetime and lower emission quantum yield, particularly at higher temperatures.
Substituents on the bipyridine ligands can significantly modulate this energy gap. Electron-donating groups, like the methyl groups in this compound, tend to lower the energy of the ³MLCT state, which can decrease the ΔE(³MLCT-³MC) and potentially enhance non-radiative decay. Conversely, bulky substituents near the metal center can raise the energy of the ³MC state, thereby increasing the energy gap and suppressing this deactivation pathway. For instance, in dinuclear ruthenium(II) complexes, the deactivation through the ³MC state was found to be significantly less populated compared to the prototypical [Ru(bpy)₃]²⁺. rsc.orgulb.ac.be
Recent studies have highlighted that the specific decay pathway can also be influenced by the nature of the substituents, with electron-donating groups favoring deactivation through one type of Jahn-Teller isomer of the ³MC state, while electron-withdrawing groups favor another. univie.ac.at
Modulation of Optical Properties by Metal Complexation
The coordination of a metal ion to a bipyridine ligand, such as this compound, profoundly alters its optical properties. The most significant change is typically the appearance of new, intense absorption bands in the visible region of the spectrum. These bands are due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. libretexts.org
These MLCT bands are responsible for the characteristic colors of many transition metal-bipyridine complexes and are the basis for their use as photosensitizers. The energy and intensity of these bands can be tuned by changing the metal, the ancillary ligands, and the substituents on the bipyridine ligand itself. For this compound, complexation with a metal like ruthenium(II) would be expected to give rise to such MLCT absorptions. The electron-donating methyl groups would likely shift these MLCT bands to lower energies (red-shift) compared to the complex with the unsubstituted [2,3']-bipyridine.
Furthermore, metal complexation often leads to the quenching of the ligand-based fluorescence and the emergence of phosphorescence from the ³MLCT state at low temperatures. The efficiency and lifetime of this phosphorescence are, as discussed, highly dependent on the interplay between the radiative decay rate and the rates of non-radiative deactivation pathways, all of which are influenced by the specific structure of the ligand and the coordination environment.
| Compound/Complex | Absorption λmax (nm) | Emission λmax (nm) | Key Feature | Reference |
| 2,2'-Bipyridine | ~280 | Weak fluorescence | Ligand-centered π-π* | researchgate.netaau.edu.et |
| [Ru(bpy)₃]²⁺ | ~450 | ~610 (phosphorescence) | MLCT absorption | ulb.ac.be |
| Dinuclear Ru(II) complex (Dp) | 485 | Red-shifted vs [Ru(bpy)₃]²⁺ | Increased molar absorptivity | ulb.ac.be |
| Porphyrin-Iridium(III) Complex | 320-400 (MLCT) | 671 | Porphyrin-centered emission | mdpi.com |
Heavy Atom Effect and its Spectroscopic Implications
A comprehensive search of the scientific literature reveals a notable absence of specific studies investigating the heavy atom effect on the spectroscopic properties of this compound or its derivatives. The heavy atom effect is a well-established phenomenon where the presence of heavy atoms (such as halogens or metals) in a molecule enhances spin-orbit coupling, which can lead to increased rates of intersystem crossing from singlet to triplet excited states. This typically results in quenched fluorescence and enhanced phosphorescence.
While the photophysics of other bipyridine isomers, particularly 2,2'-bipyridine and its metal complexes, have been extensively studied, demonstrating the influence of coordinated metal ions (heavy atoms) on their emission properties, no such data has been found for the this compound scaffold. Research on related heterocyclic compounds shows that the introduction of heavy atoms can be a powerful tool to tune photophysical properties, but specific experimental or theoretical data for the title compound is not available in the current body of scientific literature.
Fluorosolvatochromic Behavior and Aggregation-Induced Emission Enhancement (AIEE)
Similarly, there is a lack of published research specifically detailing the fluorosolvatochromic behavior or aggregation-induced emission enhancement (AIEE) of this compound and its derivatives.
Fluorosolvatochromism refers to the change in the fluorescence emission spectrum of a compound in response to the polarity of its solvent environment. This behavior is often observed in molecules with a significant change in dipole moment upon excitation. While many bipyridinyl and other nitrogen-containing heterocyclic compounds exhibit solvatochromism, dedicated studies on this compound are absent.
Aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) are phenomena where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state. The AIE and AIEE phenomena have been widely explored for various classes of organic luminophores. However, a review of the literature indicates that this compound has not been a subject of such investigations.
Based on a thorough review of available scientific literature, there is currently no specific research data available for the photophysical properties of this compound and its derivatives, specifically concerning the heavy atom effect, fluorosolvatochromism, and aggregation-induced emission enhancement. While the broader class of bipyridine compounds is well-studied, this particular isomer remains an uninvestigated area in photophysical chemistry. Future research would be necessary to elucidate the spectroscopic characteristics of this compound and its potential applications.
Advanced Materials Applications of 5,6 Dimethyl 2,3 Bipyridinyl
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functional properties of the resulting MOF. Bipyridine-based ligands are widely employed in the synthesis of MOFs due to their excellent coordination capabilities with a variety of metal centers. mdpi.comijeast.com
Role as Building Blocks for MOF Architectures
The asymmetrical nature of 5,6'-Dimethyl-[2,3']bipyridinyl offers a pathway to construct MOFs with lower symmetry and potentially more complex and unique network topologies compared to those assembled from symmetrical ligands. The introduction of methyl groups can influence the framework's dimensionality and the nuclearity of the secondary building units (SBUs). For instance, studies on manganese(II) MOFs with various dimethyl-2,2'-bipyridyl derivatives have shown that the bulkiness of the chelating ligand can lead to a decrease in the framework's dimensionality and SBU connectivity. mdpi.com This controlled reduction in structural complexity can be a strategic approach to designing porous materials with specific properties. mdpi.com
The synthesis of MOFs often involves solvothermal or hydrothermal methods where the metal salt and the organic linker are reacted in a suitable solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures. mun.caut.ac.ir The specific reaction conditions, including temperature, solvent, and metal-to-ligand molar ratio, can significantly influence the final structure of the MOF. rsc.orgnih.gov For example, in the synthesis of cobalt(II) MOFs, different solvothermal conditions with the same starting materials can lead to different framework structures. rsc.org
Functionalization of MOFs with Bipyridine Ligands
Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into existing MOFs. Bipyridine units within a MOF structure can serve as open coordination sites for the introduction of additional metal ions, leading to bimetallic MOFs with enhanced properties. rsc.org For example, a zirconium(IV)-based MOF containing open 2,2'-bipyridine (B1663995) sites has been successfully complexed with PdCl2, resulting in a material with efficient and recyclable catalytic activity for cross-coupling reactions. rsc.org This approach allows for the creation of active sites within the MOF that can be tailored for specific catalytic applications. The functionalization of MOFs with bipyridine ligands can also enhance their stability and porosity. mdpi.com
Application in Luminescent Materials Development
Bipyridine-containing metal complexes are renowned for their luminescent properties, which are often derived from metal-to-ligand charge transfer (MLCT) transitions. acs.orgrsc.org The photophysical properties of these complexes can be finely tuned by modifying the structure of the bipyridine ligand.
The asymmetry of this compound can lead to ruthenium(II) or osmium(II) complexes with unique photophysical behaviors. rsc.orgmdpi.com The introduction of donor and acceptor groups on an unsymmetrical bipyridine ligand can create distinct excited states, with solvent polarity influencing the emission wavelengths, lifetimes, and quantum yields of phosphorescence. rsc.orgrsc.org For instance, novel unsymmetrical Ru(II) bipyridine complexes have demonstrated solvent-dependent excited state behavior, indicating the presence of separate excited states with varying degrees of metal and ligand character. rsc.orgrsc.org
Furthermore, chiral bipyridine ligands have been used to create luminescent complexes with specific chiroptical properties. acs.org An Os(II) complex with a chiral bis(bipyridine)-type ligand exhibited distinct circular dichroism and circularly polarized luminescence, highlighting the influence of the ligand's chirality on the complex's photophysical properties. acs.org While this compound is not inherently chiral, its asymmetry could be exploited in the design of complex luminescent materials.
Lead(II) coordination polymers and discrete complexes containing dimethyl-substituted bipyridine ligands have also been investigated for their luminescent properties. ossila.com The position of the methyl substituents on the bipyridine ring can influence the coordination environment of the metal ion and, consequently, the emission characteristics of the material.
Exploration in Molecular Electronics and Sensing Systems
The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as electronic components. Bipyridine-based systems are promising candidates for such applications due to their inherent redox activity and ability to form stable junctions with metal electrodes. researchgate.netaip.org
Single-Molecule Wires
Bipyridine molecules can act as molecular wires, facilitating the flow of electrical current over short distances. The conductance of a single-molecule junction is highly dependent on the molecule's structure and its orientation between the electrodes. researchgate.netaip.org Theoretical studies on 4,4'-bipyridine (B149096) have shown that the torsional angle between the two pyridyl rings significantly affects electron transmittance. researchgate.net
The asymmetrical substitution in this compound would likely lead to unique conductance properties compared to its symmetrical counterparts. The methyl groups can alter the electronic coupling with the electrodes and influence the energy levels of the molecular orbitals involved in charge transport. The specific connectivity of the bipyridine to the electrodes has been shown to be a critical factor, with different isomers exhibiting significantly different conductance values due to quantum interference effects. rsc.org
Electron Transfer Processes in Bipyridine-Based Materials
Bipyridine ligands and their metal complexes are well-known to participate in electron transfer (ET) processes, a fundamental aspect of many chemical and biological systems. nih.govnih.govsemanticscholar.org The redox potential of bipyridine derivatives can be tuned by the introduction of substituents, which in turn affects their ability to mediate electron transfer. nih.govsemanticscholar.org
Studies on asymmetric bipyridine systems have revealed the potential for asymmetric electron transfer, where a chiral bipyridine acceptor can differentiate between enantiomers of a chiral donor. acs.orgacs.org This phenomenon is attributed to the formation of a diastereomeric exciplex during the quenching reaction. acs.org
In the context of bipyridine-based materials, intramolecular electron transfer can also be engineered. For example, in bipyridinium disulfides, the bipyridinium moiety can act as a redox-active center to mediate the reductive cleavage of the disulfide bond through an intramolecular two-electron transfer. nih.gov This highlights the potential of using substituted bipyridines to design molecular systems with integrated electronic functionalities.
The electronic structure of bipyridine complexes, including the oxidation level of the ligand, can be investigated using techniques like density functional theory (DFT) to understand and predict their behavior in electron transfer reactions. nih.gov
Computational and Theoretical Studies on 5,6 Dimethyl 2,3 Bipyridinyl
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy difference between which (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity.
For 5,6'-Dimethyl-[2,3']bipyridinyl, the introduction of two methyl groups to the [2,3']bipyridinyl core is expected to significantly influence its electronic properties. Methyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron donation would be anticipated to raise the energy of the HOMO and, to a lesser extent, the LUMO. The net effect is typically a reduction in the HOMO-LUMO gap compared to the unsubstituted [2,3']bipyridinyl.
Studies on other substituted bipyridines provide a basis for these expectations. For instance, DFT calculations on 2,2'-bipyridine (B1663995) derivatives with electron-donating substituents like -NH2 and -OH have shown a general reduction in the HOMO-LUMO energy gap. tandfonline.comresearchgate.net While methyl groups are weaker donors than amino or hydroxyl groups, the trend of a narrowed energy gap is expected to hold. The precise location of the methyl groups at the 5 and 6' positions will dictate the specific changes in the molecular orbital landscape. The methyl group at the 5-position is on the pyridine (B92270) ring that coordinates through its 2-position nitrogen, while the 6'-methyl group is adjacent to the nitrogen of the second pyridine ring. This asymmetric substitution pattern will likely lead to a non-uniform distribution of electron density across the molecule.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds
| Property | Predicted Effect of Methyl Substitution | Rationale |
| HOMO Energy | Increase | Electron-donating nature of methyl groups raises the energy of the highest occupied molecular orbital. |
| LUMO Energy | Slight Increase | The LUMO is also destabilized, but generally to a lesser extent than the HOMO. |
| HOMO-LUMO Gap | Decrease | The increase in HOMO energy is typically larger than that of the LUMO, leading to a smaller energy gap. |
This table is a predictive representation based on established principles of substituent effects on bipyridine systems and is not derived from direct experimental or computational data for this compound.
Theoretical Assessment of Substituent Effects on Reactivity
The electronic changes induced by the methyl substituents have direct consequences for the reactivity of this compound. Theoretical assessments of substituent effects often involve the calculation of global reactivity descriptors, which can be derived from the HOMO and LUMO energies. These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), and chemical hardness (η).
The electron-donating methyl groups are predicted to decrease the ionization potential of the molecule, making it easier to remove an electron. Conversely, the electron affinity is expected to be less negative (or more positive), indicating a reduced tendency to accept an electron. Consequently, the absolute electronegativity (a measure of the molecule's ability to attract electrons) is likely to be lower than that of unsubstituted [2,3']bipyridinyl. Chemical hardness, which is related to the HOMO-LUMO gap, is also expected to decrease, signifying a "softer" and more reactive molecule.
Computational studies on substituted 2,2'-bipyridines have demonstrated these trends. For example, the introduction of electron-donating -OH and -NH2 groups leads to a reduction in ionization potential and absolute electronegativity. tandfonline.comresearchgate.net Although methyl groups exert a weaker effect, the qualitative trend should be similar. The specific positions of the methyl groups in this compound will introduce steric factors that also modulate reactivity, an aspect that can be precisely modeled through computational geometry optimization. The 6'-methyl group, in particular, being adjacent to a coordinating nitrogen, could sterically hinder the approach of a metal ion.
Table 2: Predicted Changes in Reactivity Descriptors for this compound
| Reactivity Descriptor | Predicted Change upon Methylation | Implication for Reactivity |
| Ionization Potential (IP) | Decrease | Easier to oxidize. |
| Electron Affinity (EA) | Decrease (less negative) | Less favorable to reduce. |
| Electronegativity (χ) | Decrease | Lower overall ability to attract electrons. |
| Chemical Hardness (η) | Decrease | Increased reactivity (softer molecule). |
This table presents a theoretical prediction based on the known effects of alkyl substituents on the reactivity of aromatic nitrogen heterocycles.
Simulations of Coordination Behavior and Complex Stability
Bipyridines are renowned for their ability to form stable complexes with a wide range of metal ions, acting as bidentate ligands. Computational simulations, including molecular mechanics and DFT, are invaluable for predicting the geometry, stability, and electronic properties of these metal complexes.
For this compound, the coordination behavior is expected to be influenced by both electronic and steric effects of the methyl groups. Electronically, the increased electron density on the nitrogen atoms due to the methyl groups should enhance the ligand's donor capacity, potentially leading to stronger metal-ligand bonds.
However, steric hindrance is a critical factor. The 6'-methyl group is positioned ortho to one of the coordinating nitrogen atoms. This can create steric clashes with other ligands in the metal's coordination sphere or influence the preferred coordination geometry. Simulations of the coordination of various dimethylbipyridine isomers with metal ions have shown that the position of the methyl groups significantly impacts complex stability. For instance, methyl groups at the 6 and 6' positions in 2,2'-bipyridine can force the pyridine rings out of planarity upon coordination, affecting the complex's electronic structure and stability. While the [2,3']-linkage of the bipyridine core in the target molecule presents a different coordination bite angle compared to the more common [2,2']-isomers, the steric influence of the 6'-methyl group remains a key consideration.
Theoretical calculations can be employed to determine the binding energies of this compound with various metal ions and compare them to those of unsubstituted [2,3']bipyridinyl. These simulations would involve optimizing the geometry of the resulting complexes and calculating the energy of the complexation reaction. Such studies would provide quantitative estimates of the stability constants (log β) of the formed complexes.
Table 3: Factors Influencing the Coordination of this compound
| Factor | Influence on Coordination | Computational Method for Study |
| Electronic Effect | Increased electron donation from nitrogen atoms, potentially strengthening the metal-ligand bond. | DFT calculations of Mulliken or Natural Bond Orbital (NBO) charges on nitrogen atoms. |
| Steric Hindrance | The 6'-methyl group may sterically hinder the approach of a metal ion and affect the geometry of the resulting complex. | Molecular mechanics or DFT geometry optimization of the metal complex. |
| Complex Stability | The interplay of electronic and steric effects will determine the overall stability of the metal complex. | DFT calculations of binding energies and theoretical prediction of stability constants (log β). |
This table outlines the key considerations for simulating the coordination behavior of this compound.
Q & A
Q. What are the optimized synthetic routes for 5,6'-Dimethyl-[2,3']bipyridinyl and its derivatives?
The compound can be synthesized via oxidation of 5,5'-dimethyl-2,2'-bipyridine using potassium permanganate (KMnO₄) under aqueous reflux conditions. After cooling, the product is filtered, extracted with ether, and acidified to yield dicarboxylic acid intermediates. These intermediates are further functionalized via BODIPY coupling using thionyl chloride (SOCl₂) to activate carboxyl groups, followed by reaction with pyrrole derivatives and BF₃·OEt₂ complexation. Purification involves silica gel chromatography . For 6,6'-dimethyl analogs, the same protocol applies but substitutes 6,6'-dimethyl-2,2'-bipyridine as the starting material .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm methyl group positions and bipyridine backbone integrity.
- High-performance liquid chromatography (HPLC) : For purity assessment, especially after column chromatography.
- Mass spectrometry (MS) : To verify molecular weight and detect side products.
- X-ray crystallography : For structural elucidation of metal complexes (e.g., Cu(I), Co(II)) .
Q. What safety protocols are essential when handling this compound?
The compound may cause skin sensitization (H317) and serious eye irritation (H319). Required precautions include:
- Wearing nitrile gloves, lab coats, and safety goggles.
- Using fume hoods for synthesis steps involving SOCl₂ or BF₃·OEt₂.
- Immediate eye rinsing with water for 15+ minutes upon exposure .
Advanced Research Questions
Q. How do electrochemical properties of this compound derivatives influence their electroluminescence (ECL) applications?
Cyclic voltammetry (CV) reveals redox potentials critical for ECL. For example, BODIPY-appended derivatives exhibit quasi-reversible oxidation peaks at ~1.0 V (vs. Ag/AgCl), enabling ECL generation via co-reactant pathways (e.g., with tri-n-propylamine). Researchers should optimize scan rates (50–200 mV/s) and electrolyte composition (e.g., 0.1 M TBAPF₆ in acetonitrile) to stabilize radical intermediates .
Q. How can steric effects from methyl groups impact coordination chemistry with transition metals?
The 6,6'-dimethyl substitution creates steric hindrance, altering ligand geometry and metal-binding selectivity. For Cu(I) complexes, bulky dimethyl groups favor tetrahedral coordination over planar configurations, as confirmed by UV-vis absorption shifts (e.g., λmax at 450 nm vs. 420 nm for non-methylated analogs). This steric tuning enhances photostability in light-driven catalysis .
Q. What strategies resolve contradictions in spectral data during structural validation?
Discrepancies in NMR or MS data (e.g., unexpected peaks) may arise from:
Q. How is this compound utilized in therapeutic agent discovery?
The National Cancer Institute’s Developmental Therapeutics Program (DTP) employs this scaffold in high-throughput screening for anticancer activity. Researchers can design analogs via Suzuki-Miyaura coupling to introduce pharmacophores (e.g., fluorophenyl groups) and assess cytotoxicity using MTT assays against HeLa or MCF-7 cell lines .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
